N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Structural Characteristics
The molecular formula of this compound is C24H19N5O3 , with a molecular weight of approximately 413.44 g/mol . The structure features several pharmacophoric elements:
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Oxadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole Group : Often associated with anti-inflammatory and analgesic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids.
- Introduction of the Furan and Pyrazole Moieties : These are typically added via nucleophilic substitution reactions or coupling reactions using coupling agents such as EDCI or DCC.
Synthetic Route Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Hydrazides, Carboxylic Acids |
2 | Nucleophilic Substitution | Furan derivatives |
3 | Coupling | EDCI, DCC |
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies show that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Notably, compounds with oxadiazole rings have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 0.65 µM .
- PANC-1 (pancreatic cancer) : IC50 values near 2.41 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like carbonic anhydrases by binding to their active sites.
- Induction of Apoptosis : Certain studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Inhibition of Carbonic Anhydrases
A study evaluated a series of oxadiazole derivatives against human carbonic anhydrases (hCA I, II, IX, XII). Among these, a derivative similar to our compound showed remarkable selectivity for hCA IX with an inhibition constant (K_i) of 89 pM , indicating strong potential as an anticancer therapeutic agent .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines under normoxic and hypoxic conditions. The results indicated that specific derivatives exhibited significant cytotoxicity towards MCF-7 and SK-MEL-2 cell lines with IC50 values significantly lower than standard chemotherapeutics .
Propiedades
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-26-17)15-7-3-10-25-15/h1-10H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWJOKRPXYARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.